molecular formula C14H12BrN3O3S B598960 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 1199773-46-0

4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B598960
CAS No.: 1199773-46-0
M. Wt: 382.232
InChI Key: BYVLTOZSKNDWGC-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide Formation: The brominated pyrazole is reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Furan-2-ylmethyl Substitution: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, typically using a furan-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could be modified to enhance its pharmacological properties, such as improving its bioavailability and selectivity for specific targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole and furan rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide
  • 4-(4-Methyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide
  • 4-(4-Fluoro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide

Comparison

Compared to its analogs, 4-(4-Bromo-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide may exhibit different reactivity and binding properties due to the presence of the bromine atom. Bromine is a larger and more electronegative atom compared to chlorine, methyl, or fluorine, which can influence the compound’s electronic distribution and steric interactions. This uniqueness can be leveraged to design compounds with specific properties for targeted applications.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-(furan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3S/c15-11-8-16-18(10-11)12-3-5-14(6-4-12)22(19,20)17-9-13-2-1-7-21-13/h1-8,10,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVLTOZSKNDWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682098
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-46-0
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-(2-furanylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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